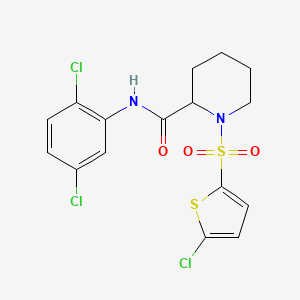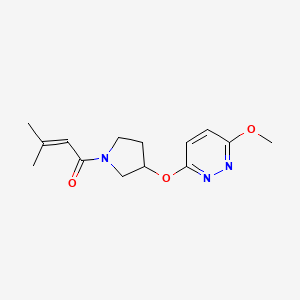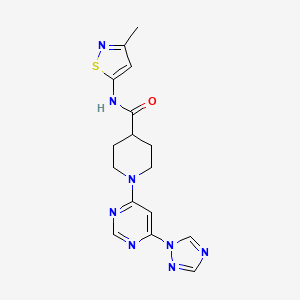![molecular formula C24H25N7O4 B2778895 2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920375-20-8](/img/structure/B2778895.png)
2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by a combination of methoxyphenyl, triazolopyrimidine, and piperazine moieties. These structural elements confer a range of biochemical and pharmacological properties, making the compound of interest in various scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step processes that integrate several functional groups. The primary route often begins with the preparation of intermediate compounds:
Methoxylation: Introducing methoxy groups to benzene rings through the reaction of methanol and phenol under acidic conditions.
Triazole Formation: Creating the triazole ring by cyclization of suitable precursors, typically involving azide and alkyne compounds under copper(I)-catalyzed conditions (click chemistry).
Coupling Reactions: Attaching the triazole ring to a piperazine moiety via nucleophilic substitution.
Ethylation: Adding ethanone functionality to the resultant intermediate through Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst like AlCl₃.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for scalability and yield. Techniques such as continuous flow chemistry and automated synthesizers can enhance efficiency, while stringent control of reaction conditions ensures purity and consistency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically targeting the methoxy groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the keto group within the ethanone moiety, often using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially involving the piperazine ring. Suitable reagents include alkyl halides and tosylates.
Cyclization: Under appropriate conditions, cyclization reactions may form additional ring structures, particularly when leveraging the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides (e.g., methyl iodide), Tosylates (e.g., p-toluenesulfonyl chloride)
Cyclization: Copper(I) catalysts (e.g., CuSO₄/ascorbate in click chemistry)
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Varied products depending on the nature of the nucleophile used.
Cyclization: Formation of additional fused ring systems.
科学研究应用
Chemistry
In chemistry, this compound is often used as a ligand in coordination complexes due to its triazole and piperazine rings, which can chelate metal ions effectively.
Biology
Biologically, 2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is explored for its potential as an enzyme inhibitor, particularly targeting kinases and proteases involved in various metabolic pathways.
Medicine
In medicine, preliminary studies suggest that it may possess anticancer properties due to its ability to interfere with DNA replication and repair mechanisms in cancer cells. It is also investigated for its potential anti-inflammatory and antimicrobial activities.
Industry
Industrially, it is utilized in the development of specialty chemicals and advanced materials, including polymers and coatings, where its unique structural features enhance material properties.
作用机制
The compound's mechanism of action involves interactions with specific molecular targets:
Enzyme Inhibition: By binding to the active site or allosteric sites of enzymes, it can inhibit their catalytic activity. This is particularly relevant for kinases and proteases, where the compound can act as a competitive inhibitor.
DNA Interference: It can intercalate within DNA strands, disrupting replication and repair processes, which is pivotal in its anticancer properties.
Pathways: It impacts cellular signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial in cell proliferation and survival.
相似化合物的比较
2-(2-Methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone stands out due to its specific combination of methoxyphenyl, triazolopyrimidine, and piperazine groups. Similar compounds include:
2-(2-Methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: Lacks the additional methoxy group, leading to different pharmacological properties.
1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone: Similar structure but with a phenylethanone moiety instead of methoxyphenoxy, resulting in variations in chemical reactivity and biological activity.
This unique structural amalgamation endows it with distinct properties, making it a versatile and valuable compound in research and industrial applications.
That's a wrap! What else would you like to delve into?
属性
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-7-5-6-17(14-18)31-24-22(27-28-31)23(25-16-26-24)30-12-10-29(11-13-30)21(32)15-35-20-9-4-3-8-19(20)34-2/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMOSBUWVUYOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5OC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2778816.png)
![5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2778817.png)


![2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2778823.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2778827.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene](/img/structure/B2778828.png)

![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)
![4-iodo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2778832.png)
![8-(2-((4-ethylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778833.png)
![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778835.png)
